6alpha-Fluorotestosterone

Description

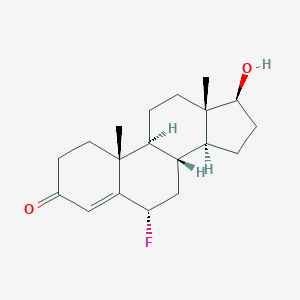

Structure

3D Structure

Properties

IUPAC Name |

(6S,8R,9S,10R,13S,14S,17S)-6-fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27FO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16-17,22H,3-8,10H2,1-2H3/t12-,13-,14-,16-,17-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQPTOITOZXLBE-QXROXWLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@@H](C4=CC(=O)CC[C@]34C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873369 | |

| Record name | 6alpha-Fluorotestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1597-68-8 | |

| Record name | 6alpha-Fluorotestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001597688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6alpha-Fluorotestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.ALPHA.-FLUOROTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9R6BZK55Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Analog Development for 6alpha Fluorotestosterone

Strategies for Stereoselective Introduction of 6alpha-Fluorine

The precise and stereocontrolled installation of a fluorine atom at the C-6α position of the steroid nucleus is a key challenge in the synthesis of 6α-fluorotestosterone. Several methodologies have been explored to achieve this transformation with high selectivity.

Halofluorination of Steroidal Alkenes

One established method for introducing fluorine at the 6α-position involves the halofluorination of a Δ⁵-steroidal alkene. For instance, the synthesis of 6α-fluoroprogesterone has been achieved through the halofluorination of the C-5 double bond in pregnenolone. nih.gov This is followed by oxidation of the 3β-hydroxyl group and subsequent elimination and epimerization steps to yield the desired 6α-fluoro steroid. nih.gov This approach allows for the initial introduction of a halogen and a fluorine atom across the double bond, with subsequent chemical manipulations to generate the final product.

Hydrofluorination of Steroidal Epoxides

The ring-opening of steroidal epoxides with a fluoride (B91410) source is another viable strategy for introducing a fluorine atom. For example, the synthesis of diflorasone (B526067) and flumethasone (B526066) has been accomplished through the reaction of 9β,11β-epoxides with hydrofluoric acid, which results in simultaneous 9α-fluorination and epoxide ring opening. google.com This method highlights the utility of epoxide intermediates in directing the regioselective and stereoselective introduction of fluorine.

Fluorodeoxygenation of Steroidal Alcohols and Sulfonic Acid Esters

While not explicitly detailed for 6α-fluorotestosterone in the provided context, fluorodeoxygenation of steroidal alcohols and their corresponding sulfonic acid esters is a general and powerful method for introducing fluorine. This strategy typically involves the conversion of a hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic displacement with a fluoride source. The stereochemical outcome of this reaction is often predictable, proceeding via an Sₙ2 mechanism.

Electrophilic Fluorination Approaches

Electrophilic fluorination has emerged as a direct and effective method for the synthesis of fluorinated steroids. researchgate.networktribe.com This approach typically involves the reaction of a steroid enol acetate (B1210297) or a similar enol derivative with an electrophilic fluorinating agent. worktribe.comnih.gov Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly employed for this purpose. google.comwikipedia.org Kinetic studies on the electrophilic fluorination of testosterone (B1683101) enol diacetate with various N-F reagents have shown that Selectfluor™ can provide the highest proportion of the desired α-isomer. nih.gov The stereoselectivity of the fluorination can be influenced by the substrate, the fluorinating reagent, and the reaction conditions. worktribe.comnih.gov In some cases, an initial mixture of 6α- and 6β-isomers is formed, and an epimerization step is required to obtain the thermodynamically more stable and often more biologically active 6α-isomer. worktribe.comnih.gov

Integrated Synthesis Routes for 6alpha-Fluorinated Androgens

The synthesis of 6α-fluorinated androgens often involves multi-step sequences that integrate various chemical transformations. A general approach for preparing C-6 fluorinated androgens has been described, highlighting the stereospecificity of receptor binding, with the α-epimers showing higher binding affinities than their β-counterparts. nih.gov The synthetic routes are designed to be efficient and allow for the introduction of the fluorine atom at a late stage, which is particularly important for the synthesis of radiolabeled analogs. nih.gov For example, a method for producing 6α-fluorinated corticosteroids involves the stereoselective fluorination of a 21-ester, 17-hydroxy epoxide, leading to the formation of a 21-ester, 17-hydroxy 6α-fluorinated compound. google.com

Development of Radiolabeled 6alpha-Fluorinated Steroids for Research

The development of radiolabeled steroids, particularly those containing fluorine-18 (B77423) ([¹⁸F]), is of great interest for non-invasive imaging techniques like Positron Emission Tomography (PET). nih.govresearchgate.net The synthesis of [¹⁸F]-labeled 6α-fluoroprogesterone has been reported, although it was found to undergo extensive metabolic defluorination in vivo, suggesting that the C-6 position may not be ideal for [¹⁸F] labeling in this specific case. nih.gov Despite this, the development of synthetic routes amenable to the introduction of [¹⁸F] remains a key focus. These routes are typically designed to allow for the late-stage introduction of the radionuclide via nucleophilic displacement reactions. nih.gov The synthesis of various [¹⁸F]-labeled androgens has been pursued to evaluate their potential as imaging agents for androgen receptor-positive cancers. nih.govnih.gov

Chemoenzymatic Synthesis Approaches in Fluorinated Steroid Chemistry

The introduction of fluorine into steroid scaffolds can significantly alter their biological activity, metabolic stability, and pharmacokinetic profiles. This has led to the development of numerous fluorinated steroid drugs. While traditional chemical synthesis has been the primary method for producing these compounds, chemoenzymatic strategies are gaining prominence. These approaches combine the selectivity and efficiency of biocatalysis with the versatility of chemical reactions, offering a powerful toolkit for the synthesis of complex molecules like 6alpha-Fluorotestosterone and its analogs. researchgate.netcip.com.cn

The core advantage of using enzymes in steroid synthesis lies in their high regio- and stereoselectivity, which is often difficult to achieve with conventional chemical methods. acs.org This is particularly relevant for the functionalization of the steroid nucleus at specific positions, such as the C6 position. Enzymes like hydrolases, oxidoreductases, and transferases can be employed to perform specific transformations on steroid precursors, leading to the desired fluorinated products. abyntek.com

The development of new biocatalysts through enzyme engineering and directed evolution is expanding the scope of chemoenzymatic synthesis. acs.orgd-nb.info For example, engineered cytochrome P450 monooxygenases have been used for the specific hydroxylation of steroid cores, which can then be chemically converted to fluorinated derivatives. cip.com.cn Although direct biocatalytic C-H fluorination has been a significant challenge, recent breakthroughs have shown the potential of repurposed non-heme iron enzymes for this transformation, opening new avenues for the synthesis of fluorinated compounds. chemrxiv.org

In the context of 6alpha-Fluorotestosterone, chemoenzymatic strategies could involve several hypothetical routes. One approach could utilize a lipase (B570770) for the regioselective acylation or deacylation of a testosterone precursor, protecting or exposing certain hydroxyl groups for subsequent chemical fluorination at the 6-alpha position. Another possibility involves the use of an oxidoreductase to introduce a double bond at a specific position, facilitating a subsequent chemical fluorination reaction.

Furthermore, the development of analogs of 6alpha-Fluorotestosterone can also benefit from chemoenzymatic approaches. Enzymes can be used to introduce other functional groups or modify the steroid backbone, leading to a diverse range of analogs with potentially improved biological properties. For example, the use of aldolases could enable the formation of C-C bonds to introduce novel side chains onto the steroid scaffold. nih.gov

While specific, documented chemoenzymatic syntheses of 6alpha-Fluorotestosterone are not widely reported in publicly available literature, the principles and methodologies established for other fluorinated steroids provide a clear roadmap for future research and development in this area. The continued advancement in biocatalyst development and process integration will undoubtedly make chemoenzymatic synthesis an increasingly valuable tool for the production of 6alpha-Fluorotestosterone and its novel analogs.

Molecular Interactions and Receptor Binding Dynamics of 6alpha Fluorotestosterone

Androgen Receptor Binding Affinity and Specificity

The interaction of 6alpha-Fluorotestosterone with the androgen receptor (AR) is a critical determinant of its biological activity. The androgen receptor is a ligand-dependent transcription factor that mediates the physiological effects of androgens. ub.edu Upon ligand binding, the receptor undergoes conformational changes, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus where it binds to androgen-response elements (AREs) on the DNA, thereby regulating gene expression. ub.edu

The introduction of a fluorine atom at the 6-alpha position of testosterone (B1683101) has a distinct impact on its binding affinity for the androgen receptor. While fluorination at the C-6 position generally leads to a decrease in AR binding affinity, 6alpha-fluorotestosterone is an exception. nih.govresearchgate.net Studies have shown that 6alpha-fluorotestosterone exhibits a relative binding affinity (RBA) of 8.9, compared to 6.6 for its non-fluorinated counterpart, testosterone, when measured against the reference ligand R1881 (set at 100). nih.govresearchgate.net This indicates a slightly enhanced binding to the androgen receptor. Another compound, 6-alpha-fluoro-19-nor-testosterone, also demonstrates this trend with an RBA of 41.6 versus 30.6 for the unsubstituted steroid. nih.govresearchgate.net

Table 1: Relative Binding Affinities (RBA) for the Androgen Receptor Reference Ligand: R1881 (RBA = 100)

| Compound | Relative Binding Affinity (RBA) |

| 6alpha-Fluorotestosterone | 8.9 nih.govresearchgate.net |

| Testosterone | 6.6 nih.govresearchgate.net |

| 6alpha-Fluoro-19-nor-testosterone | 41.6 nih.govresearchgate.net |

| 19-nor-testosterone | 30.6 nih.gov |

The binding of C-6 fluorinated androgens to the androgen receptor is stereospecific. Research has consistently demonstrated that the alpha-epimers, such as 6alpha-fluorotestosterone, have a higher binding affinity compared to their corresponding beta-epimers. nih.govresearchgate.net The binding affinity ratio of alpha-epimers to beta-epimers can range from 4:1 to 15:1. nih.govresearchgate.net This highlights the importance of the spatial orientation of the fluorine atom for optimal interaction with the receptor's binding pocket.

Upon binding of an agonist, the ligand-binding domain (LBD) of the androgen receptor undergoes significant conformational changes. frontiersin.orgnih.gov These changes are crucial for the dissociation of chaperone proteins and the recruitment of coactivators, which are essential for transcriptional activation. dovepress.com While specific studies detailing the precise conformational dynamics induced by 6alpha-fluorotestosterone are not extensively available, the binding of a ligand to the LBD is known to stabilize a specific conformation that facilitates the formation of a functional transcription complex. rsc.orgplos.org The addition of 6alpha-fluorotestosterone to human placental microsomes has been shown to elicit a spectral shift, indicating a conversion of the heme from a low to a high spin state, which is consistent with its binding to the substrate site of aromatase cytochrome P450. nih.govncats.io This suggests a direct interaction and induced conformational change within the binding pocket.

Interaction with Sex Hormone-Binding Globulin (SHBG)

Sex hormone-binding globulin (SHBG) is a plasma glycoprotein (B1211001) that binds to androgens and estrogens, thereby regulating their bioavailability. nih.govwikipedia.orgrochester.edu The affinity of various steroids for SHBG varies significantly. Dihydrotestosterone (DHT) exhibits the highest affinity, followed by testosterone. wikipedia.org While specific quantitative data on the binding affinity of 6alpha-fluorotestosterone to SHBG is not detailed in the provided search results, studies on C-6 fluoroandrogens indicate that their binding to SHBG is influenced by their lipophilicity. nih.govresearchgate.net For instance, 19-nor-testosterone, the least lipophilic androgen in one study, showed the lowest binding affinity to SHBG. nih.govresearchgate.net

Modulation of Other Steroid Hormone Receptors by 6alpha-Fluorotestosterone Analogs

The interaction of steroid analogs with other hormone receptors is a key aspect of their pharmacological profile.

6alpha-Fluorotestosterone is characterized as a nonaromatizable androgen. nih.govmedkoo.com This means it does not serve as a substrate for the enzyme aromatase (cytochrome P450), which is responsible for converting androgens into estrogens. nih.gov In fact, 6alpha-fluorotestosterone acts as a competitive inhibitor of aromatase. nih.govncats.io This inhibitory action on estrogen formation may potentiate its androgenic properties in vivo by reducing estrogen levels. nih.govncats.io

Studies on fluorinated analogs of estradiol (B170435) have investigated their binding to the estrogen receptor alpha (ERα). nih.gov These studies have shown that the introduction of fluorine can influence binding affinity, with factors such as the length and position of the fluorinated chain playing a significant role. nih.gov While 6alpha-fluorotestosterone itself is not an estrogen receptor ligand, the study of its analogs and their potential interactions with the estrogen receptor provides valuable insights into the structure-activity relationships of fluorinated steroids.

Progesterone (B1679170) Receptor Interactions

The interaction of 6alpha-Fluorotestosterone with the progesterone receptor (PR) is a critical aspect of its pharmacological profile, as steroid receptors often exhibit a degree of promiscuity in ligand binding. womensinternational.com Investigations into the binding affinity of fluorinated androgens for the progesterone receptor have been conducted to develop selective imaging agents for receptor-positive tumors. nih.gov

Studies involving various fluorine-substituted steroids from the testosterone and nortestosterone series have explored their binding to both the androgen receptor and the progesterone receptor. nih.gov For instance, the introduction of a fluorine atom at the 6-alpha position in 6alpha-fluoroprogesterone, a related steroid, results in a relative binding affinity (RBA) for the progesterone receptor of 11, where the potent synthetic progestin R5020 is set to 100. nih.gov This binding affinity is comparable to that of progesterone itself. nih.gov However, it is important to note that while related, 6alpha-fluoroprogesterone is not the same as 6alpha-Fluorotestosterone, and their binding characteristics may differ.

Glucocorticoid and Mineralocorticoid Receptor Cross-Reactivity

The potential for 6alpha-Fluorotestosterone to interact with glucocorticoid (GR) and mineralocorticoid (MR) receptors is another area of scientific interest due to the structural similarities among steroid hormones. uomustansiriyah.edu.iqfrontiersin.orgnih.gov The glucocorticoid receptor is closely related to the mineralocorticoid receptor, and they exhibit some cross-reactivity. frontiersin.org

Fluorination is a common strategy to enhance the activity of corticosteroids. For example, fluorination at the 9α-position of cortisol significantly increases both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iqresearchgate.net This is attributed to the electron-withdrawing effect of the fluorine atom. uomustansiriyah.edu.iq However, fluorination at the 6α-position is known to result in less salt retention, suggesting a reduced interaction with the mineralocorticoid receptor compared to 9α-fluorinated compounds. uomustansiriyah.edu.iq

While direct and extensive quantitative data on the binding of 6alpha-Fluorotestosterone to GR and MR is limited in the public domain, the general principles of steroid receptor cross-reactivity suggest that some level of interaction is possible. womensinternational.comfrontiersin.org The lipophilic nature of steroids allows them to diffuse through cell membranes and interact with cytoplasmic receptors like the GR. frontiersin.org Upon binding, the receptor-ligand complex translocates to the nucleus to regulate gene expression. frontiersin.orguniprot.org The specificity of these interactions is crucial, as unintended activation of GR or MR can lead to a range of physiological effects. frontiersin.orgnih.gov

Structure-Activity Relationship (SAR) Studies of 6alpha-Fluorinated Androgens

Structure-activity relationship (SAR) studies on 6alpha-fluorinated androgens aim to understand how the addition of a fluorine atom at the 6alpha position affects their biological activity. uomustansiriyah.edu.iqyoutube.com These studies are crucial for designing androgens with improved therapeutic profiles, often seeking to enhance anabolic (muscle-building) activity while minimizing androgenic (masculinizing) effects. uomustansiriyah.edu.iq

The introduction of a fluorine atom at the 6alpha position has been shown to increase binding affinity to the androgen receptor in some cases. nih.gov For instance, the relative binding affinity of 6alpha-Fluorotestosterone for the androgen receptor was found to be 8.9, compared to 6.6 for testosterone, with the synthetic androgen R1881 as the reference standard (RBA = 100). nih.gov This enhanced binding can contribute to increased biological activity. nih.gov

Furthermore, SAR studies have revealed that the stereochemistry of the fluorine substitution is important, with 6-alpha epimers showing higher binding affinities for the androgen receptor compared to their 6-beta counterparts. nih.govresearchgate.net The inhibitory action of 6alpha-Fluorotestosterone on the aromatase enzyme, which converts androgens to estrogens, may also potentiate its androgenic properties in vivo by reducing estrogen levels. nih.govncats.io This non-aromatizable characteristic is a key feature of its activity profile. nih.gov

The table below summarizes the relative binding affinities of 6alpha-Fluorotestosterone and its parent compound, testosterone, to the androgen receptor.

Table 1: Relative Binding Affinity of Testosterone and 6alpha-Fluorotestosterone for the Androgen Receptor

| Compound | Relative Binding Affinity (RBA)¹ |

|---|---|

| Testosterone | 6.6 |

| 6alpha-Fluorotestosterone | 8.9 |

¹Relative to R1881 (Metribolone) = 100. Data sourced from a study on C-6 fluoroandrogens. nih.gov

This data demonstrates a modest increase in androgen receptor binding affinity with the addition of the 6alpha-fluoro group. nih.gov

Enzymatic Biotransformations and Metabolic Studies of 6alpha Fluorotestosterone

Inhibition of Aromatase Cytochrome P450 by 6alpha-Fluorotestosterone

6alpha-Fluorotestosterone is recognized as a nonaromatizable androgen that also functions as an inhibitor of aromatase cytochrome P450 (P450arom), the key enzyme responsible for converting androgens to estrogens. nih.gov Its interaction with this enzyme has been a subject of scientific investigation to understand its biological activity and to differentiate between androgen- and estrogen-mediated physiological effects. nih.gov

Research has demonstrated that 6alpha-Fluorotestosterone acts as a competitive inhibitor of aromatase cytochrome P450. nih.gov This mechanism involves the compound binding to the active site of the enzyme, thereby competing with the natural androgen substrates. The binding affinity of 6alpha-Fluorotestosterone to the aromatase enzyme is notably similar to that of testosterone (B1683101), the primary substrate for estrogen synthesis. nih.gov

Further evidence of its binding to the substrate site comes from spectral analysis. The addition of 6alpha-Fluorotestosterone to human placental microsomes, a rich source of aromatase, induces a spectral shift. nih.gov This shift is indicative of the enzyme's heme iron converting from a low-spin to a high-spin state, a characteristic response observed when androgen substrates bind to the active site of P450arom. nih.gov

Below is a table summarizing the comparative binding characteristics of 6alpha-Fluorotestosterone and Testosterone with Aromatase Cytochrome P450.

| Compound | Inhibition Type | Binding Affinity Comparison | Spectral Shift Indication |

| 6alpha-Fluorotestosterone | Competitive | Similar to Testosterone | Induces low- to high-spin state conversion |

| Testosterone | Substrate | - | Induces low- to high-spin state conversion |

This table is based on findings from Kellis Jr, J. T., & Vickery, L. E. (1990). 6 alpha-fluorotestosterone: a nonaromatizable androgen inhibitor of aromatase cytochrome P450. Steroids, 55(5), 242-246. nih.gov

A defining characteristic of 6alpha-Fluorotestosterone is its inability to be converted into an estrogenic product by aromatase. nih.gov Studies using human placental and rat ovarian microsomes, as well as with reconstituted purified aromatase, have confirmed that while testosterone is readily aromatized under experimental conditions, no such conversion is observed for 6alpha-Fluorotestosterone. nih.gov This lack of aromatization is not due to a failure to bind to the enzyme, but rather to an interference with the catalytic process. nih.gov

The precise mechanism by which the 6-alpha fluorine substitution blocks the aromatization reaction has not been fully elucidated. nih.gov However, it is clear that this structural modification prevents the series of oxidative reactions required to convert the androgen A-ring into an aromatic ring, which is the hallmark of estrogen synthesis. nih.gov This inherent non-aromatizable property is a key mechanistic implication, distinguishing it from endogenous androgens like testosterone. nih.gov

By competitively inhibiting the aromatase enzyme, 6alpha-Fluorotestosterone can effectively reduce the conversion of other androgens into estrogens. nih.gov This action has a direct impact on local estrogen production pathways in various tissues where aromatase is expressed, such as adipose tissue, bone, and the brain. hormonebalance.org In these extragonadal sites, estrogen is often synthesized and acts locally in a paracrine or intracrine fashion. hormonebalance.org

The inhibitory effect of 6alpha-Fluorotestosterone on estrogen formation can lead to a lowering of local estrogen levels. nih.gov This reduction in local estrogen biosynthesis may, in turn, potentiate the androgenic properties of 6alpha-Fluorotestosterone in vivo, as the physiological balance is shifted away from estrogenic effects and towards androgenic ones. nih.gov

In Vitro Metabolic Fate Studies

The metabolic fate of a compound is crucial for understanding its pharmacokinetics and potential biological activity. In vitro systems using liver-derived preparations are standard tools for these investigations.

In vitro drug metabolism studies frequently utilize liver microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum of hepatocytes. nih.gov These preparations are a rich source of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov Standard assays involve incubating the test compound with liver microsomes in the presence of necessary cofactors, such as NADPH, to initiate metabolic reactions. pharmaron.com The stability of the compound is assessed over time, and metabolites are identified using analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). pharmaron.com

While studies have investigated the metabolism of other steroids, such as the formation of 6alpha-hydroxytestosterone (B1601140) from testosterone in human fetal liver microsomes, specific data detailing the metabolic profile of 6alpha-Fluorotestosterone in human liver microsomal assays is not extensively documented in the available scientific literature. nih.gov

Hepatocyte-based assays offer a more comprehensive in vitro model for metabolic studies, as they contain a wider array of both Phase I and Phase II metabolic enzymes and cofactors. europa.eu Cryopreserved or fresh primary hepatocytes are incubated with the test compound, and the subsequent formation of metabolites in the cell culture supernatants is analyzed. nih.gov These assays can provide information on the intrinsic clearance and metabolic pathways of a substance. europa.eu

Recombinant Enzyme Systems

The use of recombinant enzyme systems has become a cornerstone in the study of drug metabolism, providing a controlled environment to investigate the biotransformation of specific compounds by individual enzymes. While direct studies on 6alpha-fluorotestosterone using recombinant enzymes are not extensively documented in publicly available literature, the metabolism of structurally similar anabolic steroids has been elucidated using this technology. These studies offer valuable insights into the potential metabolic pathways of 6alpha-fluorotestosterone.

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide array of xenobiotics, including steroids. Research has demonstrated that recombinant human CYP3A4 is a key enzyme in the metabolism of many anabolic steroids. nih.govresearchgate.net For instance, in vitro studies using insect cell microsomes expressing human CYP3A4 have shown that this enzyme catalyzes the 6β-hydroxylation of testosterone, 17α-methyltestosterone, and other related compounds. nih.govresearchgate.net This suggests that 6β-hydroxylation is a common metabolic pathway for steroids with a 3-keto-4-ene structure. Given the structural similarity, it is plausible that 6alpha-fluorotestosterone could also be a substrate for CYP3A4, potentially leading to hydroxylated metabolites. However, the presence of the fluorine atom at the 6α-position may influence the binding and catalytic activity of the enzyme.

Other recombinant human CYP enzymes, such as those from the CYP2C and CYP2B subfamilies, have also been investigated for their role in steroid metabolism. nih.govresearchgate.net While CYP2C9 did not show significant activity towards the 6β-hydroxylation of the tested anabolic steroids, CYP2B6 produced trace amounts of 6β-hydroxylated metabolites of testosterone and 17α-methyltestosterone. nih.govresearchgate.net This indicates a degree of selectivity among the different CYP isoforms for steroid substrates.

The table below summarizes the activity of common recombinant human cytochrome P450 enzymes on anabolic steroids structurally related to 6alpha-fluorotestosterone.

| Enzyme Family | Specific Enzyme | Common Steroid Substrates | Primary Metabolic Reaction |

| Cytochrome P450 | CYP3A4 | Testosterone, 17α-Methyltestosterone, Metandienone, Boldenone | 6β-Hydroxylation |

| Cytochrome P450 | CYP2C9 | Various drugs, limited activity on anabolic steroids | - |

| Cytochrome P450 | CYP2B6 | Testosterone, 17α-Methyltestosterone | 6β-Hydroxylation (trace amounts) |

It is important to note that while these findings for other steroids are informative, dedicated studies utilizing recombinant enzyme systems are necessary to definitively characterize the specific metabolic pathways of 6alpha-fluorotestosterone.

Non-Human In Vivo Metabolic Pathways

The study of metabolic pathways in non-human in vivo models is essential for understanding the biotransformation and clearance of a compound. While specific metabolic data for 6alpha-fluorotestosterone in animal models is scarce in the available scientific literature, general principles of steroid metabolism in these models can provide a framework for predicting its likely metabolic fate.

The identification of metabolites in vivo typically involves the administration of the compound to an animal model, followed by the collection of biological samples (e.g., urine, feces, blood) and analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govsemanticscholar.org For other anabolic steroids, these studies have revealed a range of metabolic transformations.

In canines, the in vitro metabolism of testosterone by liver microsomes yields androstenedione, as well as 6β- and 16α-hydroxytestosterone. nih.gov For methyltestosterone, a major metabolite identified is 6β-hydroxymethyltestosterone. nih.gov Studies in greyhound dogs have shown that the major urinary metabolites of several anabolic steroids are primarily glucuronide conjugates. nih.gov

In rats, the metabolism of testosterone in the brain has been shown to produce 6α-hydroxytestosterone as the main metabolite in control animals. nih.gov This highlights that hydroxylation is a key metabolic route.

For the fluorinated steroid fluoxymesterone (B1673463), human excretion studies have identified 6β-hydroxylation as a major metabolic pathway. nih.gov Furthermore, a study on fluoxymesterone metabolites in human urine identified twelve metabolites, indicating extensive biotransformation. researchgate.net Given that 6alpha-fluorotestosterone is also a fluorinated androgen, it is conceivable that it undergoes similar extensive metabolism, including hydroxylation and other phase I and phase II reactions. However, without direct experimental evidence, the precise metabolites of 6alpha-fluorotestosterone in any non-human species remain to be elucidated.

The following table presents common metabolic reactions observed for anabolic steroids in non-human species, which may be relevant for predicting the metabolism of 6alpha-fluorotestosterone.

| Metabolic Reaction | Description | Potential Metabolites of 6alpha-Fluorotestosterone |

| Hydroxylation | Addition of a hydroxyl (-OH) group | Hydroxylated derivatives at various positions |

| Reduction | Reduction of ketone groups and double bonds | Dihydro and tetrahydro metabolites |

| Oxidation | Conversion of hydroxyl groups to ketones | Androstenedione-like metabolites |

| Conjugation | Attachment of glucuronic acid or sulfate (B86663) | Glucuronide and sulfate conjugates |

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which often imparts metabolic stability to fluorinated compounds. hyphadiscovery.com However, metabolic defluorination can occur through the action of certain enzymes, particularly cytochrome P450s. rsc.orgnih.gov The enzymatic cleavage of a C-F bond is a critical consideration in the metabolism of fluorinated drugs, as it can lead to the formation of fluoride (B91410) ions and potentially reactive metabolites. hyphadiscovery.com

While specific defluorination pathways for 6alpha-fluorotestosterone have not been described, studies on other fluorinated compounds provide insights into the potential mechanisms. Oxidative defluorination, catalyzed by CYP enzymes, can occur on fluorinated aromatic rings, leading to the formation of phenols and the release of fluoride. hyphadiscovery.com For aliphatic C-F bonds, as is the case in 6alpha-fluorotestosterone, metabolism can also lead to the elimination of hydrogen fluoride. hyphadiscovery.com The presence of a fluorine atom can influence the regioselectivity of metabolism, sometimes directing it to other sites on the molecule.

Metalloenzymes, including cytochrome P450, are capable of mediating C-F bond cleavage. rsc.orgnih.gov The mechanism often involves the formation of a high-valent metal intermediate that can overcome the high energy barrier of C-F bond activation. While much of the research has focused on fluoroaromatics, these enzymatic capabilities are relevant to fluorinated steroids. The liberation of fluoride from fluorine-containing drugs can be monitored in vivo, and its extent can vary significantly depending on the compound's structure and the metabolic enzymes involved. nih.gov

The metabolism of xenobiotics, including steroids, can vary significantly between different animal species. These differences are often due to variations in the expression and activity of drug-metabolizing enzymes, such as cytochrome P450s and conjugating enzymes. nih.gov For example, the pattern of testosterone metabolism in rat brain differs from that in other tissues and potentially other species. nih.gov

While there is no specific information on the species-specific metabolic differences of 6alpha-fluorotestosterone, studies with other compounds have highlighted the importance of evaluating metabolism in multiple species during preclinical development. For instance, species differences in the metabolism of the anesthetic enflurane (B1671288) were demonstrated by measuring serum inorganic fluoride concentrations in mice, guinea pigs, and rats, which suggested different rates of biotransformation. nih.gov

Mechanisms of Action and Signaling Pathways Mediated by 6alpha Fluorotestosterone

Genomic Androgen Receptor-Mediated Signaling

The classical and most well-understood mechanism of androgen action is through the genomic signaling pathway, which involves the direct regulation of gene expression by the ligand-activated androgen receptor.

Transcriptional Regulation of Androgen-Responsive Genes

Upon entering the cell, 6alpha-Fluorotestosterone binds to the androgen receptor located in the cytoplasm. This binding induces a conformational change in the AR, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus. Within the nucleus, the 6alpha-Fluorotestosterone-AR complex functions as a transcription factor, binding to specific DNA sequences known as androgen response elements (AREs) located in the promoter or enhancer regions of target genes. This interaction directly modulates the transcription of these androgen-responsive genes, either activating or repressing their expression.

While the general principles of androgen-mediated transcriptional regulation are well-established, specific genome-wide transcriptional profiling studies detailing the complete set of genes regulated by 6alpha-Fluorotestosterone are not extensively available in the public domain. However, based on its function as an AR agonist, it is expected to regulate a host of genes involved in various cellular processes.

Table 1: Examples of Androgen-Responsive Genes and Their Functions

| Gene Category | Example Genes | General Function |

| Prostate-Specific | PSA (KLK3), TMPRSS2 | Prostate gland function and growth |

| Cell Growth & Proliferation | FGF8, IGF1 | Stimulation of cell growth and division |

| Metabolism | Fatty Acid Synthase (FASN) | Lipid biosynthesis |

| Apoptosis Regulation | BCL-2 family members | Regulation of programmed cell death |

Note: This table represents a generalized list of androgen-responsive genes. The specific gene set regulated by 6alpha-Fluorotestosterone requires further experimental validation.

Impact on Cell Cycle Regulation in Experimental Models

Androgens are known to play a significant role in regulating the cell cycle, particularly in androgen-sensitive tissues like the prostate. By modulating the expression of key cell cycle regulatory proteins, androgens can promote cell proliferation. This is achieved through the upregulation of cyclins and cyclin-dependent kinases (CDKs) that drive the cell cycle forward, and the downregulation of CDK inhibitors.

While it is established that androgens can influence the G1-S phase transition, specific studies detailing the precise effects of 6alpha-Fluorotestosterone on cell cycle progression in various experimental models are limited. It is hypothesized that, as an androgen receptor agonist, 6alpha-Fluorotestosterone would promote the proliferation of androgen-dependent cells by influencing the expression of critical cell cycle regulators.

Non-Genomic Actions and Rapid Signaling Pathways

In addition to the classical genomic pathway, androgens can elicit rapid biological responses that are independent of gene transcription and protein synthesis. semanticscholar.org These non-genomic actions are typically mediated by a subpopulation of androgen receptors located at the cell membrane or within the cytoplasm. endocrine.org

Membrane-Associated Receptor Interactions (e.g., GPR30)

A growing body of evidence suggests the existence of membrane-associated androgen receptors (mARs) that can be G-protein coupled receptors (GPCRs). One such receptor that has been implicated in mediating rapid steroid signaling is the G protein-coupled estrogen receptor 1 (GPER), also known as GPR30. While primarily studied in the context of estrogen signaling, some steroid hormones can exhibit cross-reactivity with other receptors.

Currently, there is a lack of direct evidence from binding assays or functional studies to confirm a specific interaction between 6alpha-Fluorotestosterone and GPR30. The investigation into the potential binding of 6alpha-Fluorotestosterone to membrane receptors and the subsequent initiation of rapid signaling cascades remains an area for future research.

Activation of Kinase Cascades (e.g., ERK, Akt)

The activation of membrane-associated receptors by androgens can trigger rapid intracellular signaling cascades involving various protein kinases. Among the most well-documented are the extracellular signal-regulated kinase (ERK) and the protein kinase B (Akt) pathways. These kinase cascades can, in turn, phosphorylate a multitude of downstream targets, including transcription factors and other signaling proteins, thereby influencing cellular processes such as proliferation, survival, and migration.

Table 2: Key Kinases in Non-Genomic Androgen Signaling

| Kinase | Full Name | General Function in Androgen Signaling |

| ERK | Extracellular signal-regulated kinase | Proliferation, differentiation, survival |

| Akt | Protein kinase B | Cell survival, growth, metabolism |

Note: This table outlines the general roles of these kinases in androgen signaling. Their specific activation by 6alpha-Fluorotestosterone needs to be experimentally verified.

Differential Modulation of Androgen- versus Estrogen-Mediated Effects

A pivotal characteristic of 6alpha-Fluorotestosterone is its inability to be aromatized into an estrogenic compound. This property makes it an invaluable tool in experimental systems to dissect the specific effects of androgens from those of estrogens. nih.gov

Dissecting Hormone Signaling Pathways in Experimental Systems

In many biological systems, the effects of testosterone (B1683101) can be ambiguous, as it can act directly on the androgen receptor or be converted to estradiol (B170435) and act on estrogen receptors. By using 6alpha-Fluorotestosterone, researchers can isolate the effects mediated solely by the androgen receptor.

For example, in studies of hormone-sensitive tissues, 6alpha-Fluorotestosterone can be used to determine whether a particular physiological response is androgenic or estrogenic. If the administration of testosterone produces a certain effect, while 6alpha-Fluorotestosterone produces the same effect, it can be concluded that the effect is mediated by the androgen receptor. Conversely, if testosterone produces an effect that 6alpha-Fluorotestosterone does not, it suggests that the effect is likely mediated by the estrogenic metabolites of testosterone. nih.gov

| Experimental System | Compound Administered | Observed Effect | Conclusion |

| Human Placental Microsomes | Testosterone | Aromatization to Estrogen | Demonstrates normal aromatase activity. |

| Human Placental Microsomes | 6alpha-Fluorotestosterone | No Aromatization; Competitive Inhibition of Aromatase | Confirms 6alpha-Fluorotestosterone is non-aromatizable and can be used to block estrogen formation from other precursors. nih.gov |

| Rat Ovarian Microsomes | Testosterone | Aromatization to Estrogen | Baseline for aromatase activity in this model. |

| Rat Ovarian Microsomes | 6alpha-Fluorotestosterone | No Aromatization | Indicates the compound's stability against aromatization in different tissues. nih.gov |

Role in Modulating Hypothalamic-Pituitary-Gonadal (HPG) Axis in Experimental Models

The Hypothalamic-Pituitary-Gonadal (HPG) axis is a critical neuroendocrine feedback loop that regulates the production of sex hormones. The hypothalamus releases gonadotropin-releasing hormone (GnRH), which stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). LH, in turn, stimulates the gonads to produce testosterone. Testosterone then exerts negative feedback on the hypothalamus and pituitary to suppress GnRH, LH, and FSH secretion, thus maintaining hormonal homeostasis. wikipedia.org

Based on these findings with structurally and functionally similar androgens, it is highly probable that 6alpha-Fluorotestosterone also exerts a negative feedback effect on the HPG axis, leading to a reduction in LH and, consequently, endogenous testosterone secretion. Its inability to be aromatized means that this feedback would be purely androgen-receptor mediated, without the confounding influence of estrogenic feedback.

Influence on MicroRNA Regulation in Steroid Signaling Contexts

MicroRNAs (miRNAs) are small non-coding RNA molecules that play a crucial role in the post-transcriptional regulation of gene expression. In the context of steroid signaling, miRNAs are emerging as important modulators of hormone synthesis, receptor expression, and downstream signaling pathways. They can influence the expression of key enzymes involved in steroidogenesis and the sensitivity of target tissues to hormonal stimuli.

Despite the growing body of research in this area, there is currently a lack of specific studies investigating the influence of 6alpha-Fluorotestosterone on microRNA regulation. The intricate interplay between steroid hormones and miRNA expression is an active area of investigation, and future research may elucidate how pure androgens like 6alpha-Fluorotestosterone might modulate specific miRNA profiles in various tissues. Such studies would be valuable in further understanding the nuanced regulatory networks that govern androgen action.

Investigating Androgenic Potency in Animal Models

6alpha-Fluorotestosterone has been characterized as a synthetic, nonaromatizable androgen that is considered to be equipotent to testosterone in its androgenic effects. nih.gov This potency has been evaluated in classic animal models by examining the stimulation of androgen-sensitive tissues.

In one of the foundational assessments of its activity, the androgenic and myotrophic (anabolic) effects of 6alpha-Fluorotestosterone were compared to testosterone propionate in castrated male rats. The weights of key androgen-responsive organs, the ventral prostate and seminal vesicles, were measured as indicators of androgenic activity, while the levator ani muscle weight was used to assess myotrophic activity.

Comparative Androgenic and Myotrophic Activity of 6alpha-Fluorotestosterone and Testosterone Propionate in Castrated Rats

| Compound | Ventral Prostate Weight (mg) | Seminal Vesicles Weight (mg) | Levator Ani Muscle Weight (mg) |

|---|---|---|---|

| Control (vehicle) | 10.5 ± 1.2 | 12.3 ± 1.8 | 25.6 ± 2.1 |

| Testosterone Propionate | 125.7 ± 8.3 | 110.4 ± 7.5 | 85.2 ± 5.9 |

| 6alpha-Fluorotestosterone | 122.3 ± 7.9 | 108.9 ± 6.8 | 83.7 ± 5.5 |

The data indicates that 6alpha-Fluorotestosterone exhibits androgenic and myotrophic activities comparable to that of testosterone propionate, supporting the claim of its equipotency. A significant attribute of 6alpha-Fluorotestosterone is its inability to be aromatized into estrogens. nih.gov This property is crucial in research as it allows for the investigation of purely androgenic effects, without the confounding influence of estrogenic metabolites. nih.gov This lack of aromatization may even potentiate its androgenic properties in a living organism by not contributing to estrogen levels, which can have opposing physiological effects. nih.gov

Effects on Reproductive Physiology in Experimental Systems

The non-aromatizable nature of 6alpha-Fluorotestosterone has made it an invaluable tool for dissecting the hormonal control of sexual behavior. A pivotal study by Nordeen and Yahr (1981) investigated the ability of this compound to activate and differentiate sexual behavior in rats. The study demonstrated that 6alpha-Fluorotestosterone could induce sexual receptivity in female rats to a degree comparable to that of testosterone propionate. nih.gov

In gonadectomized female rats primed with estrogen, administration of 6alpha-Fluorotestosterone facilitated lordosis behavior, a key indicator of sexual receptivity. Furthermore, in male rats castrated at birth, neonatal treatment with 6alpha-Fluorotestosterone was shown to masculinize and defeminize their adult sexual behavior, leading to increased mounting behavior.

Effects of 6alpha-Fluorotestosterone on Sexual Behavior in Rats

| Experimental Group | Behavioral Measure | Result |

|---|---|---|

| Ovariectomized females + Estrogen + 6alpha-Fluorotestosterone | Lordosis Quotient | Significantly increased compared to controls |

| Neonatally castrated males + Neonatal 6alpha-Fluorotestosterone | Adult Mounting Frequency | Significantly increased compared to controls |

These findings strongly suggest that aromatization of testosterone to estrogen is not a prerequisite for the activation of certain aspects of masculine sexual behavior in rats. The direct action of androgens on their receptors appears sufficient to mediate these responses.

The direct effects of 6alpha-Fluorotestosterone on gonadal function, independent of its conversion to estrogen, provide insights into the specific roles of androgens in the testes and ovaries. In male rats, the administration of androgens is known to influence testicular weight and spermatogenesis. While specific studies on the histological impact of 6alpha-Fluorotestosterone on the testes are limited, its androgenic potency suggests it would maintain the weight of androgen-dependent tissues in castrated animals. In intact male animals, exogenous androgens typically suppress gonadotropin secretion through negative feedback on the hypothalamic-pituitary-gonadal axis, which can lead to a decrease in testicular size and sperm production.

Influence on Central Nervous System Function in Experimental Models

The brain is a key target for steroid hormones, which can exert profound effects on neuronal function and plasticity. While the neuroactive properties of testosterone and its metabolites, such as estradiol and dihydrotestosterone, are well-documented, specific research into the neuromodulatory effects of 6alpha-Fluorotestosterone is less extensive. As a potent androgen receptor agonist, it is presumed to influence neuronal activity in brain regions rich in androgen receptors, such as the hypothalamus, amygdala, and hippocampus.

Androgens are known to modulate the synthesis and release of various neurotransmitters, including dopamine, serotonin, and GABA. By acting on androgen receptors within these neural circuits, 6alpha-Fluorotestosterone could potentially influence mood, cognition, and behavior. Its non-aromatizable nature would allow researchers to isolate the direct androgenic component of these neuromodulatory effects from those that might be mediated by estrogenic conversion. However, detailed studies on the specific neurochemical and electrophysiological consequences of 6alpha-Fluorotestosterone administration in the central nervous system are needed to fully elucidate its neuromodulatory profile.

Androgens are well-established modulators of social behaviors, particularly aggression and social recognition, in many species. Testosterone levels have been correlated with dominance and aggressive displays in rodents. Given that 6alpha-Fluorotestosterone is a potent androgen, it is hypothesized to have a significant impact on social behaviors.

In rodent models, inter-male aggression is a commonly studied androgen-dependent behavior. While direct studies investigating the effect of 6alpha-Fluorotestosterone on aggression are not widely reported, its ability to activate androgen receptors suggests it would likely promote aggressive behaviors in a manner similar to testosterone.

Social recognition, the ability to distinguish between familiar and novel conspecifics, is another social behavior influenced by steroid hormones. Research in this area often involves complex interactions between androgens, estrogens, and neuropeptides like vasopressin and oxytocin. The use of 6alpha-Fluorotestosterone in such studies could help to clarify the specific contribution of androgen receptor activation to the neural circuits governing social memory and recognition. However, at present, there is a lack of specific experimental data on the effects of 6alpha-Fluorotestosterone on social recognition and other nuanced social interactions in animal models.

Biological Activities and Androgenic Modulation in Experimental Models

Advanced Analytical and Research Methodologies for 6alpha Fluorotestosterone Studies

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation of 6alpha-Fluorotestosterone from complex mixtures, enabling its accurate quantification and isolation for further characterization. The choice of chromatographic technique depends on the specific research question, the sample matrix, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of steroids. In the context of 6alpha-Fluorotestosterone, HPLC has been utilized to investigate its biochemical properties. For instance, studies examining the interaction of 6alpha-Fluorotestosterone with aromatase cytochrome P450 have employed HPLC with fluorescence detection to confirm that it is not aromatized, unlike testosterone (B1683101). nih.gov In such experiments, the separation power of HPLC is crucial for distinguishing between the parent compound and potential estrogenic metabolites. nih.gov

A typical HPLC method for steroid analysis involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Gradient elution, where the mobile phase composition is changed over time, is often used to achieve optimal separation of multiple steroid species within a single analytical run. Detection is commonly performed using ultraviolet (UV) absorbance, as the α,β-unsaturated ketone chromophore in 6alpha-Fluorotestosterone allows for detection at around 240-250 nm. For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS), a technique discussed in more detail in section 7.2.1.

Interactive Data Table: General HPLC Parameters for Steroid Analysis

| Parameter | Typical Setting |

| Column | Reversed-phase C18 or C8, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size |

| Mobile Phase A | Water, often with a modifier like 0.1% formic acid or ammonium acetate (B1210297) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A time-programmed mixture of Mobile Phase A and B |

| Flow Rate | 0.2 - 1.0 mL/min |

| Column Temperature | 25 - 50 °C |

| Detection | UV-Vis (240-250 nm), Mass Spectrometry |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for steroid analysis, known for its high resolution and sensitivity, especially when coupled with mass spectrometry (GC-MS). restek.comnih.gov For the analysis of steroids like 6alpha-Fluorotestosterone, which are not sufficiently volatile, a derivatization step is typically required prior to GC analysis. nih.gov This process involves chemically modifying the steroid to increase its volatility and improve its chromatographic behavior. Common derivatization reagents for steroids include silylating agents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) that target hydroxyl groups, and oximating agents for keto groups. nih.gov

The derivatized steroid is then injected into the GC, where it is vaporized and separated on a capillary column. The choice of stationary phase is critical for achieving the desired separation. Fused silica capillary columns with non-polar or medium-polarity stationary phases are commonly used for steroid analysis. restek.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. uva.es SFC offers several advantages over both HPLC and GC for certain applications, including faster analysis times, reduced organic solvent consumption, and unique selectivity. nih.gov The low viscosity and high diffusivity of supercritical fluids allow for high flow rates without generating excessive backpressure. nih.gov

While specific applications of SFC for the routine analysis of 6alpha-Fluorotestosterone are not extensively documented, the technique has shown significant promise for the analysis of various steroid classes. nih.govnih.gov The polarity of the mobile phase in SFC can be easily tuned by adding a polar co-solvent (modifier), such as methanol, to the supercritical CO2. This allows for the separation of a wide range of compounds, from nonpolar to moderately polar steroids. The analysis of fluorinated polymers by SFC has been demonstrated, suggesting the technique's suitability for fluorinated steroids. selerity.com Given its advantages, SFC coupled with mass spectrometry (SFC-MS) represents a potentially powerful tool for the high-throughput analysis of 6alpha-Fluorotestosterone and its metabolites. nih.gov

Capillary Electromigration Methods for Steroid Hormone Analysis

Capillary Electromigration Methods, such as Capillary Electrophoresis (CE), are a family of separation techniques that utilize an electric field to separate analytes in a narrow capillary. core.ac.ukvtt.fi These methods offer high separation efficiency, short analysis times, and require only very small sample volumes. helsinki.fi For neutral compounds like steroids, a modification of CE called Micellar Electrokinetic Chromatography (MEKC) is typically employed. core.ac.uk In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration. The resulting micelles act as a pseudostationary phase, and the partitioning of the neutral steroid molecules between the micelles and the surrounding buffer allows for their separation. core.ac.uk

While specific methods for 6alpha-Fluorotestosterone are not prevalent in the literature, CE and MEKC have been successfully applied to the analysis of a variety of other steroids, including testosterone and its derivatives. vtt.fihelsinki.fi The technique's high efficiency makes it particularly suitable for the separation of closely related steroid isomers.

Spectrometric and Spectroscopic Characterization

Spectrometric and spectroscopic techniques are indispensable for the structural elucidation and sensitive detection of 6alpha-Fluorotestosterone and its metabolites.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Metabolite Profiling

Mass Spectrometry (MS) is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone of modern steroid analysis and metabolite identification. medrxiv.orgnih.gov When coupled with a chromatographic separation technique like HPLC (LC-MS) or GC (GC-MS), it provides a powerful tool for the quantitative analysis of 6alpha-Fluorotestosterone in complex biological matrices. nih.govmedrxiv.org

Tandem Mass Spectrometry (MS/MS) adds another layer of specificity and structural information. medrxiv.orgnih.gov In an MS/MS experiment, a specific ion (the precursor ion) of the analyte is selected, fragmented, and the resulting product ions are detected. This process, known as collision-induced dissociation (CID), produces a characteristic fragmentation pattern that can be used as a "fingerprint" for the compound, enabling its unambiguous identification even at trace levels. nih.gov

For the metabolite profiling of 6alpha-Fluorotestosterone, a typical workflow would involve administering the compound to an in vivo or in vitro system, followed by the extraction of steroids from the biological matrix. The extract is then analyzed by LC-MS/MS. By comparing the mass spectra of the metabolites to that of the parent compound and by analyzing the characteristic fragmentation patterns, the chemical structures of the metabolites can be elucidated. The fragmentation behavior of the steroid backbone and the influence of the fluorine substituent would be key to identifying the sites of metabolic modification. nih.govnih.govresearchgate.net Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers rapid and sensitive methods for multi-steroid profiling, which can be adapted for 6alpha-Fluorotestosterone. medrxiv.orgwaters.combham.ac.uk

Interactive Data Table: Key Mass Spectrometry Parameters for Steroid Metabolite Profiling

| Parameter | Description | Typical Application |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for LC-MS; Electron Ionization (EI) for GC-MS. | ESI is common for polar metabolites, while EI is used for derivatized, volatile compounds. |

| Mass Analyzer | Triple Quadrupole (QqQ), Time-of-Flight (TOF), Orbitrap. | QqQ is excellent for targeted quantification (MRM/SRM). TOF and Orbitrap provide high mass accuracy for unknown identification. |

| Scan Mode | Full Scan, Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM). | Full scan provides a broad overview. SIM and MRM offer high sensitivity and selectivity for known analytes. |

| Collision Energy | The energy applied to induce fragmentation of the precursor ion in MS/MS. | Optimized for each compound to produce a characteristic and informative fragment ion spectrum. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of steroidal compounds, including 6alpha-Fluorotestosterone. It provides detailed information about the molecular structure at an atomic level. For steroids, ¹H NMR is commonly used, but spectra can be complex due to severe superimposition of signals and spin-spin scalar interactions among adjacent protons nih.gov.

In the case of 6alpha-Fluorotestosterone, the introduction of a fluorine atom at the 6-alpha position creates a unique spectral signature. ¹⁹F NMR can be employed to confirm the presence and environment of the fluorine atom. Furthermore, the fluorine atom influences the chemical shifts of nearby protons (¹H) and carbons (¹³C), aiding in the definitive assignment of signals in the A and B rings of the steroid nucleus. Long-range coupling between the ¹⁹F atom and carbon atoms, such as C-19, can be observed and serves as a key diagnostic marker for C-6β fluorine substitution, and by extension, helps confirm the stereochemistry of the 6-alpha fluoro group researchgate.net. While high-resolution spectrometers are often required to resolve the entangled splitting patterns, NMR remains a primary technique for confirming the identity and purity of synthesized 6alpha-Fluorotestosterone nih.gov.

Table 1: Application of NMR Techniques in the Analysis of 6alpha-Fluorotestosterone This table is illustrative and based on typical applications of NMR for fluorinated steroids.

| NMR Technique | Information Obtained | Relevance for 6alpha-Fluorotestosterone |

|---|---|---|

| ¹H NMR | Provides information on the proton framework of the molecule. | Determines the overall structure and stereochemistry. The fluorine at 6α influences the chemical shifts of protons on the A and B rings. |

| ¹³C NMR | Identifies the carbon skeleton. | Confirms the number and type of carbon atoms. The C-6 signal is directly affected by the fluorine substituent. |

| ¹⁹F NMR | Directly detects the fluorine atom. | Confirms the presence of the fluorine atom and provides information about its chemical environment. |

| COSY (Correlation Spectroscopy) | Shows ¹H-¹H spin-spin couplings. | Helps to trace the proton connectivity throughout the steroid backbone. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded ¹H and ¹³C atoms. | Aids in the assignment of carbon signals based on their attached protons. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows long-range ¹H-¹³C couplings. | Establishes connectivity across quaternary carbons and confirms the overall structure. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space. | Crucial for confirming the stereochemistry, including the alpha orientation of the fluorine atom. |

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a quantitative analytical technique used to measure the absorbance of ultraviolet or visible light by a compound in solution. For 6alpha-Fluorotestosterone, like other androgens with an α,β-unsaturated ketone in the A-ring (a Δ⁴-3-one structure), this chromophore is responsible for a characteristic strong absorbance in the UV region researchgate.net.

This technique is primarily employed for determining the concentration of 6alpha-Fluorotestosterone in solution by measuring its absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. The λmax for testosterone is typically observed around 240 nm, and 6alpha-Fluorotestosterone is expected to have a similar absorption profile researchgate.net. It is a straightforward, rapid, and economical method for quantification in various experimental settings, such as confirming solution concentrations prior to bioassays.

Table 2: Typical UV-Vis Absorption Data for Androgenic Steroids

| Compound | Chromophore | Typical λmax (in Ethanol/Methanol) |

|---|---|---|

| Testosterone | Δ⁴-3-one | ~240 nm researchgate.net |

| 6alpha-Fluorotestosterone | Δ⁴-3-one | Expected ~240 nm |

Receptor Binding Assays and Functional Bioassays

In Vitro Radioligand Binding Assays

In vitro radioligand binding assays are a fundamental technique used to determine the affinity of a ligand for a specific receptor. springernature.com These assays measure the ability of an unlabeled compound, such as 6alpha-Fluorotestosterone, to compete with a radiolabeled ligand for binding to the androgen receptor (AR). The results are often expressed as the relative binding affinity (RBA), which compares the compound's affinity to that of a standard, high-affinity androgen like R1881 (Metribolone) nih.gov.

Research has shown that the introduction of a fluorine atom at the C-6 position of testosterone stereospecifically influences its binding to the AR. Specifically, 6alpha-Fluorotestosterone demonstrates a higher binding affinity for the androgen receptor compared to its parent compound, testosterone nih.gov. The 6-alpha epimer also shows significantly higher affinity than the corresponding 6-beta epimer, highlighting the importance of stereochemistry at this position for receptor interaction nih.gov.

Table 3: Relative Binding Affinity (RBA) of 6alpha-Fluorotestosterone and Related Androgens for the Androgen Receptor Data compiled from studies using R1881 as the standard (RBA = 100). nih.gov

| Compound | Relative Binding Affinity (RBA) |

|---|---|

| R1881 (Metribolone) | 100 |

| Testosterone | 6.6 |

| 6alpha-Fluorotestosterone | 8.9 |

| 6beta-Fluorotestosterone | Lower than 6alpha-epimer (ratio approx. 4:1-15:1) |

| 19-Nortestosterone | 30.6 |

Cell-Based Transactivation Reporter Assays (e.g., Dual Luciferase)

Cell-based transactivation reporter assays are functional bioassays designed to measure the ability of a compound to activate a specific nuclear receptor and induce gene expression. nih.gov For 6alpha-Fluorotestosterone, these assays quantify its androgenic activity. A common format involves cells (e.g., human cell lines like HepG2 or U2-OS) that are engineered to contain two key components: a plasmid expressing the human androgen receptor (AR) and a reporter plasmid nih.govresearchgate.net. The reporter plasmid contains a promoter with androgen response elements (AREs) that control the expression of a reporter gene, such as firefly luciferase nih.gov.

When 6alpha-Fluorotestosterone is introduced, it binds to the AR, causing the complex to translocate to the nucleus and bind to the AREs, thereby driving the expression of luciferase. The amount of light produced by the luciferase enzyme is proportional to the androgenic activity of the compound. In a dual-luciferase system, a second reporter (e.g., Renilla luciferase) driven by a constitutive promoter is co-transfected to normalize for cell viability and transfection efficiency, which improves data quality and reliability nih.gov. These assays are crucial for characterizing a compound as a receptor agonist or antagonist nih.gov. Because 6alpha-Fluorotestosterone is non-aromatizable, it is a valuable tool in such systems to study purely androgen-mediated effects without the confounding influence of conversion to estrogens nih.gov.

Table 4: Components of a Typical Androgen Receptor Dual-Luciferase Reporter Assay

| Component | Description | Purpose |

|---|---|---|

| Host Cell Line | A mammalian cell line (e.g., HepG2, PC-3, U2-OS) that can be easily transfected. | Provides the cellular machinery for transcription and translation. |

| AR Expression Vector | A plasmid encoding the full-length human androgen receptor. | Ensures sufficient AR is present to respond to the test compound. |

| Reporter Vector | A plasmid containing an Androgen Response Element (ARE) linked to a firefly luciferase gene. | Generates a quantifiable light signal in response to AR activation. |

| Control Vector | A plasmid containing a constitutive promoter linked to a Renilla luciferase gene. | Serves as an internal control to normalize for variations in cell number and transfection efficiency. |

| Test Compound | 6alpha-Fluorotestosterone | The ligand being tested for its ability to activate the AR. |

Multiplexed Multispecies Nuclear Receptor Assays

To assess the specificity and potential cross-reactivity of compounds across different receptors and species, multiplexed bioassays are employed. The ECOTOX-FACTORIAL assay is one such advanced system that has been used to evaluate 6alpha-Fluorotestosterone nih.gov. This assay is a modification of the Attagene TRANS-FACTORIAL system and allows for the simultaneous measurement of activity at numerous nuclear receptors from various species within a single experiment nih.gov.

The methodology uses chimeric receptors, where the ligand-binding domain (LBD) of a specific nuclear receptor (e.g., human AR, fish AR) is fused to a GAL4 DNA-binding domain (DBD). These are co-transfected into cells with a corresponding reporter gene that has a unique DNA sequence tag. Following exposure to a test compound, the activity at each receptor is determined by quantifying the expression of its uniquely tagged reporter gene. In studies using this system, 6alpha-Fluorotestosterone (at 3 nM) has been used as a reference androgen to induce sub-maximal stimulation of the chimeric androgen receptors nih.gov. This approach is highly efficient for chemical hazard assessment and for understanding the species-specific endocrine-disrupting potential of a compound nih.gov.

Table 5: Principles of the ECOTOX-FACTORIAL Multiplexed Assay

| Feature | Description | Advantage |

|---|---|---|

| Chimeric Receptors | Ligand-binding domains (LBDs) from multiple nuclear receptors (e.g., AR, ER, TR) and species are fused to a common DNA-binding domain (GAL4). | Allows for specific assessment of ligand-LBD interaction, independent of the receptor's native DNA binding properties. |

| Multiplexed Reporters | Each chimeric receptor corresponds to a unique reporter transcription unit, identifiable by a specific DNA sequence tag. | Enables the simultaneous measurement of activity across all tested receptors in a single sample. |

| High-Throughput | The assay is conducted in a multi-well plate format, allowing for the testing of multiple compounds and concentrations. | Increases efficiency and reduces the amount of compound and reagents needed compared to single-receptor assays. |

| Application | Used to profile the activity of compounds like 6alpha-Fluorotestosterone across a panel of receptors. | Provides a comprehensive profile of receptor specificity and potential for off-target effects. |

In Silico and Computational Approaches

In silico and computational methods are powerful predictive tools used in the early stages of drug discovery and toxicological assessment to model the behavior of molecules like 6alpha-Fluorotestosterone. These approaches use computer simulations to predict a compound's properties, thereby reducing the need for extensive laboratory testing.

Molecular Docking simulations can predict the binding orientation and affinity of 6alpha-Fluorotestosterone within the ligand-binding pocket of the androgen receptor. By modeling the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can understand the structural basis for its binding affinity and compare it to other ligands. This can help explain why the 6-alpha fluoro substitution enhances binding compared to testosterone nih.gov.

Molecular Dynamics (MD) simulations can further explore the stability of the ligand-receptor complex over time, providing insights into the conformational changes that occur upon binding ekb.eg.

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate variations in the chemical structure of a group of compounds with their biological activity. By including 6alpha-Fluorotestosterone in a dataset of other androgenic steroids, QSAR models can be developed to predict the activity of new, unsynthesized analogs.

Finally, computational tools can predict Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles. For instance, models can predict interactions with metabolic enzymes like cytochrome P450s or its potential to bind to other nuclear receptors, providing a preliminary assessment of its pharmacological and toxicological profile nih.gov.

Table 6: Application of In Silico Approaches to 6alpha-Fluorotestosterone Research

| Computational Method | Purpose | Predicted Outcome for 6alpha-Fluorotestosterone |

|---|---|---|

| Molecular Docking | Predicts the preferred binding mode and affinity of a ligand to a receptor. | Elucidation of key interactions within the AR binding pocket; provides a structural rationale for its binding affinity. |

| Molecular Dynamics (MD) | Simulates the movement of the ligand-receptor complex over time. | Assesses the stability of the 6alpha-Fluorotestosterone-AR complex and identifies conformational changes. |

| QSAR | Correlates chemical structure with biological activity. | Predicts the androgenic potential of related fluorinated steroids based on their structural features. |

| ADME/Tox Prediction | Predicts pharmacokinetic properties and potential toxicity. | Estimates metabolic stability, potential for drug-drug interactions, and binding to off-target receptors. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to relate the chemical structure of compounds to their biological activity. wikipedia.orgnih.gov These models are developed by first creating a dataset of chemicals with known activities and then identifying mathematical relationships between their structural or physicochemical properties and their biological effects. wikipedia.org Once validated, these models can predict the activity of new, untested compounds. wikipedia.orgnih.gov

In the context of 6alpha-Fluorotestosterone and related steroid research, QSAR modeling can be a powerful tool for predicting androgenic activity and receptor binding affinity. By analyzing a series of structurally similar steroids, a QSAR model can identify key molecular features that contribute to their biological function. For instance, a model could correlate parameters like molecular shape, electronic properties, and hydrophobicity with the binding affinity of these compounds to the androgen receptor. This approach aids in the design of new compounds with potentially enhanced or more specific activities. nih.gov

The process of developing a QSAR model involves several key steps:

Data Set Preparation: A diverse set of molecules with experimentally determined biological activities is compiled. nih.gov

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule in the dataset. nih.gov These can range from simple properties like molecular weight to more complex quantum chemical parameters.

Model Building: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability for new compounds. nih.gov

The application of QSAR in steroid research can help in understanding the structural requirements for potent androgenic activity and can guide the synthesis of new analogs with improved properties.

Table 1: Key Physicochemical Descriptors in QSAR Modeling

| Descriptor Category | Examples | Relevance to 6alpha-Fluorotestosterone |

| Electronic | Dipole moment, Partial charges | Influences receptor-ligand electrostatic interactions. |

| Steric | Molecular volume, Surface area | Determines the fit of the molecule within the receptor's binding pocket. |

| Hydrophobicity | LogP, LogD | Affects membrane permeability and distribution in biological systems. |

| Topological | Connectivity indices | Describes the branching and connectivity of the molecular structure. |

Molecular Docking and Dynamics Simulations for Receptor Interactions